molecular formula C6H8ClNO B6236196 N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride CAS No. 2639414-78-9

N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride

Cat. No.: B6236196
CAS No.: 2639414-78-9
M. Wt: 145.6
InChI Key:
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Description

N-{bicyclo[111]pentan-1-yl}carbamoyl chloride is a chemical compound that features a unique bicyclo[111]pentane structure This structure is characterized by a highly strained, three-dimensional framework that imparts distinct chemical properties

Preparation Methods

The synthesis of N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, making them suitable for both laboratory and industrial production.

Chemical Reactions Analysis

N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can modulate various biological pathways, leading to desired therapeutic effects. The specific molecular targets and pathways depend on the derivative and its intended application.

Comparison with Similar Compounds

N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride is compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to enhance the solubility, potency, and metabolic stability of drug candidates, making it a valuable tool in drug discovery and materials science .

Properties

CAS No.

2639414-78-9

Molecular Formula

C6H8ClNO

Molecular Weight

145.6

Purity

95

Origin of Product

United States

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